PD 168077 maleate

概要

説明

マレイン酸PD 168077: は、ドーパミンD4受容体に対する強力かつ選択的なアゴニストです。 D2受容体に対して400倍以上、D3受容体に対して300倍以上の選択性を示し、D4受容体に対する高い親和性を有しています 。この化合物は、さまざまな生理学的および病理学的プロセスにおけるドーパミン受容体の役割を研究するため、神経科学研究で広く使用されています。

準備方法

合成経路および反応条件: マレイン酸PD 168077は、複数段階の化学プロセスによって合成されます。主なステップには、コア構造の形成、続いてD4受容体に対する選択性を付与する官能基の導入が含まれます。合成経路は一般的に以下を含みます。

- ピペラジン環の形成。

- シアノフェニル基の導入。

- メチルベンザミドとのカップリング。

- マレイン酸塩の形成。

工業生産方法: マレイン酸PD 168077の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。 最終生成物は、再結晶およびその他の精製技術によって精製され、98%以上の純度が得られます .

化学反応の分析

反応の種類: マレイン酸PD 168077は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、官能基を修飾し、化合物の活性を変化させる可能性があります。

置換: 置換反応は、異なる官能基を導入することができ、化合物の選択性と効力を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: さまざまなハロゲン化剤や求核剤が置換反応で使用されます。

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成され、還元により脱ヒドロキシル化化合物が生成される可能性があります。

科学研究への応用

マレイン酸PD 168077は、科学研究で数多くの応用があります。

神経科学: 認知機能、学習、記憶におけるドーパミンD4受容体の役割を研究するために使用されます

薬理学: この化合物は、ドーパミン受容体を標的とする潜在的な治療薬を特定するために、創薬開発で使用されています。

行動研究: 研究者は、マレイン酸PD 168077を使用して、ドーパミン受容体調節が行動と精神疾患に与える影響を調査しています。

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure:

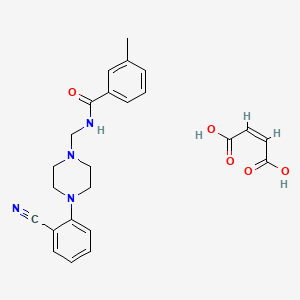

- Name: N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate

- Molecular Formula: CHNOCHO

- Ki Value: 8.7 nM (D4 receptor)

PD 168077 maleate exhibits over 400-fold selectivity for the D4 receptor compared to D2 and over 300-fold compared to D3 receptors, indicating its potential for targeted therapeutic applications without significant off-target effects .

Modulation of GABAergic Signaling

PD 168077 has been shown to modulate GABAergic signaling in the prefrontal cortex (PFC). Studies indicate that application of PD 168077 reduces GABAA receptor currents, suggesting a role in synaptic transmission and plasticity. This modulation is mediated through protein kinase A (PKA) pathways, which are crucial for dopaminergic signaling .

Table 1: Effects of PD 168077 on GABAA Receptor Currents

| Concentration (μM) | Current Amplitude Reduction (%) | Sample Size (n) |

|---|---|---|

| 20 | 15.4 ± 0.6 | 86 |

| 50 | Not specified | Not specified |

Pro-Erectile Effects

Research has demonstrated that PD 168077 induces penile erection in male rats via central mechanisms involving the paraventricular nucleus of the hypothalamus. The proerectile effect is dose-dependent, with significant increases in erection episodes observed at effective doses .

Table 2: Dose-Response Effects of PD 168077 on Penile Erection

| Dose (ng) | Erection Episodes (mean ± SEM) |

|---|---|

| 50 | 0.3 ± 0.03 |

| 200 | 1.7 ± 0.21 |

Behavioral Studies

In behavioral pharmacology, PD 168077 has been utilized to study its effects on locomotor activity and reinstatement of drug-seeking behavior. Its administration has shown varying effects on locomotion, indicating its complex role in modulating dopaminergic pathways related to reward and motivation .

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic avenues:

- Schizophrenia Treatment: Given its selective action on D4 receptors, there is potential for PD 168077 to mitigate symptoms associated with schizophrenia without the side effects linked to broader dopamine receptor antagonists.

- Sexual Dysfunction: Its proerectile properties may offer insights into treating erectile dysfunction through targeted dopaminergic modulation.

- Neurodegenerative Disorders: Understanding its role in GABAergic signaling could lead to novel treatments for conditions characterized by impaired synaptic function.

Case Study: Dopamine Receptor Modulation in Animal Models

A study investigated the effects of PD 168077 on dopamine release and behavior in rat models. The administration resulted in increased extracellular dopamine levels in the nucleus accumbens, correlating with enhanced sexual behavior metrics . This reinforces the compound's potential as a therapeutic agent targeting dopaminergic pathways.

作用機序

マレイン酸PD 168077は、ドーパミンD4受容体に選択的に結合し、活性化することによって効果を発揮します。 この活性化は、ニューロンのシナプス後部位へのカルシウム/カルモジュリン依存性タンパク質キナーゼIIの移行など、細胞内シグナル伝達経路の調節につながります 。他のドーパミン受容体サブタイプに対するD4受容体に対するこの化合物の高い選択性は、その作用機序における重要な要素です。

類似化合物との比較

マレイン酸PD 168077は、ドーパミンD4受容体に対する高い選択性で独特です。類似の化合物には以下が含まれます。

キンピロール: D4受容体に対する選択性が低いドーパミン受容体アゴニスト。

ロピニロール: パーキンソン病の治療に使用される別のドーパミン受容体アゴニストで、より幅広い受容体活性を示します。

スマニロール: 異なる受容体親和性プロファイルを有する選択的なD2受容体アゴニスト.

マレイン酸PD 168077は、D4受容体に対する優れた選択性により、この特定の受容体サブタイプに焦点を当てた研究において貴重なツールとなっています。

生物活性

PD 168077 maleate is a selective agonist for the dopamine D4 receptor, exhibiting high affinity and specificity. Its chemical structure is characterized as N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate, with a Ki value of approximately 8.7 nM, indicating its potency in activating D4 receptors while showing over 400-fold selectivity against D2 and over 300-fold selectivity against D3 receptors . This compound has been studied for its potential therapeutic applications, particularly in neuropharmacology.

This compound functions primarily through the activation of dopamine D4 receptors. This activation has been linked to various physiological effects, including modulation of neurotransmitter release and synaptic plasticity. Notably, it induces the synaptic translocation of CaMK II (calcium/calmodulin-dependent protein kinase II) to postsynaptic sites in cultured prefrontal cortical neurons, which is crucial for synaptic signaling and plasticity .

Effects on Penile Erection

Research has demonstrated that PD 168077 can induce penile erection in male rats when administered into specific brain regions such as the paraventricular nucleus (PVN) of the hypothalamus. The dose-response relationship indicates that doses ranging from 50 ng to 200 ng significantly enhance erection episodes, with maximal effects observed at higher doses . The pro-erectile effects are mediated by increased nitric oxide (NO) production within the PVN, which is essential for erectile function.

Dose-Response Data

| Dose (ng) | Erection Episodes |

|---|---|

| 50 | 0.3 ± 0.03 |

| 100 | 1.0 ± 0.15 |

| 200 | 1.7 ± 0.21 |

This data illustrates the compound's efficacy in modulating erectile function through central mechanisms involving dopamine D4 receptor activation .

Neurophysiological Effects

In addition to its effects on sexual function, PD 168077 has been shown to influence gamma oscillations in the hippocampus, a critical area for learning and memory. Activation of D4 receptors increases gamma oscillation power, which can be inhibited by specific antagonists like L745,870 . This suggests a broader role for D4 receptor activation in cognitive processes.

Case Studies and Research Findings

- Dopamine D4 Receptor Agonists Inducing Penile Erection :

- Cognitive Enhancement :

- Modulation of Neurotransmission :

特性

IUPAC Name |

(Z)-but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEUGRPISCANHO-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042601 | |

| Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630117-19-0 | |

| Record name | PD-168077 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630117190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-168077 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX2UJ5W5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。